Chiral Purity and Stereochemical Integrity: (S)-4-Ethyloxazolidin-2-one vs. Racemic Mixture
For applications requiring stereochemical control, the use of a single enantiomer is non-negotiable. (S)-4-ethyloxazolidin-2-one is supplied with a specified chiral purity, ensuring predictable stereochemical outcomes. While a racemic mixture of 4-ethyloxazolidin-2-one may be less expensive, its use in asymmetric synthesis would lead to a mixture of diastereomeric products, effectively halving the yield of the desired enantiomer and necessitating a difficult separation step. The optical rotation value, typically reported as [α]D = -63° (c=1, CHCl3), serves as a quantitative identity and purity check for the (S)-enantiomer .
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]D = -63° (c=1, CHCl3) |
| Comparator Or Baseline | Racemic 4-ethyloxazolidin-2-one |
| Quantified Difference | Optical rotation of 0° for the racemate vs. a measurable specific rotation for the single enantiomer. |
| Conditions | Measured at 20-25°C in chloroform (c=1). |
Why This Matters
This directly impacts the yield and purity of downstream chiral products, making the procurement of the specified (S)-enantiomer a critical quality control parameter.
